molecular formula C9H12O2 B8766863 1-Methoxybicyclo[2.2.2]oct-5-en-2-one

1-Methoxybicyclo[2.2.2]oct-5-en-2-one

Cat. No.: B8766863
M. Wt: 152.19 g/mol
InChI Key: OUYWPTDADVLKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxybicyclo[2.2.2]oct-5-en-2-one is a high-purity chemical building block of interest in advanced organic synthesis. This bicyclic compound features a unique structural motif, combining an electron-rich methoxy group with an enone system within a rigid bicyclo[2.2.2]octane framework. This structure makes it a valuable intermediate for constructing complex molecular architectures, including natural product analogs and specialized polymers . Researchers can utilize this compound in Diels-Alder reactions, where the electron-deficient double bond can act as a dienophile . Furthermore, the ketone functionality is amenable to various transformations, such as reductive amination or conversion to other functional groups, providing a versatile handle for further chemical modification . The synthetic routes for related bicyclo[2.2.2]octane derivatives often involve transition metal-catalyzed processes or cyclization reactions, underscoring the compound's role in method development . This product is intended for research applications only, including use as a standard in analytical studies, an intermediate in pharmaceutical research, and a precursor in materials science. It is strictly for laboratory use and not for human, veterinary, or diagnostic applications.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-methoxybicyclo[2.2.2]oct-5-en-2-one

InChI

InChI=1S/C9H12O2/c1-11-9-4-2-7(3-5-9)6-8(9)10/h2,4,7H,3,5-6H2,1H3

InChI Key

OUYWPTDADVLKIK-UHFFFAOYSA-N

Canonical SMILES

COC12CCC(CC1=O)C=C2

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1-Methoxybicyclo[2.2.2]oct-5-en-2-one serves as a valuable intermediate in organic synthesis, particularly in the creation of chiral compounds. Its derivatives are utilized in the synthesis of complex molecules through various reactions, including Diels-Alder reactions and rearrangements.

Table 1: Synthesis Applications

Reaction TypeDescriptionReferences
Diels-Alder ReactionReacts with dienes to form cycloadducts, useful in synthesizing larger frameworks.
Oxa-di-π-methane RearrangementInvolves photochemical rearrangement leading to new carbon skeletons.
Chiral SynthesisUsed as starting material for synthesizing chiral 3-(substituted-phenyl) compounds with CNS activity.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly as a precursor for drugs targeting the central nervous system (CNS). Its derivatives have been studied for their analgesic and antiemetic properties.

Case Study: CNS Activity

A notable study investigated the use of racemic endo- and exo-1-methoxybicyclo[2.2.2]oct-5-en-2-carboxylic acids as starting materials for synthesizing chiral compounds with significant CNS activity. The results indicated that these compounds exhibited promising analgesic effects in animal models, suggesting potential therapeutic applications in pain management .

Photochemistry

In photochemistry, this compound has been studied for its photochemical behavior, including its ability to undergo rearrangements upon UV irradiation.

Mechanistic Insights

Research has detailed the mechanism of the singlet oxa-di-π-methane rearrangement of this compound, revealing insights into its reactivity under light exposure. This property is significant for applications in photochemical synthesis and materials science .

Table 2: Photochemical Properties

PropertyDescriptionReferences
Photochemical StabilityStable under ambient light but reactive under UV irradiation
Rearrangement ProductsProduces various products depending on reaction conditions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 1-methoxybicyclo[2.2.2]oct-5-en-2-one with structurally related bicyclic ketones:

Compound Key Features Synthesis Applications Optical Activity
This compound - Methoxy at bridgehead
- Bicyclo[2.2.2] skeleton
Diels-Alder reaction , enzymatic resolution Intermediate for (±)-allo-cedrol , anxiolytic derivatives [α]D = -20.7° (CH₂Cl₂)
1,4-Dimethoxybicyclo[2.2.2]oct-5-en-2-one - Two methoxy groups
- Higher substitution complexity
Methoxy substitution via bicyclo[3.2.1]octane intermediates Synthesis of bicyclo[3.3.0]octan-3-ones and propellanes Not reported
5-Phenylbicyclo[2.2.2]oct-5-en-2-one - Aryl substitution at C5
- Enhanced steric bulk
Organocatalytic one-pot Michael-aldol reaction Chiral ligand in Rh-catalyzed asymmetric 1,4-additions Enantiomerically pure (>99% ee)
Bicyclo[2.2.2]octane-2,3-dione - Two ketone groups
- Higher electrophilicity
Oxidation of bicyclic diols or Diels-Alder adducts Reacts with methyllithium to form tertiary alcohols (e.g., 28, 30) Racemic unless resolved enzymatically
Methyl 1-Methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate - Ester functionality
- Improved solubility
Esterification of 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylic acid Precursor for reverse Claisen rearrangements [α]D = -3.08° (CHCl₃)

Thermodynamic and Physical Properties

Property This compound 5-Phenyl Derivative Bicyclo[2.2.2]octane-2,3-dione
Molecular Weight (g/mol) 122.16 212.26 (estimated) 136.15
Boiling Point (K) 471.44–703.76 Not reported Not reported
Critical Pressure (kPa) 3.36 Not reported Not reported

Preparation Methods

Synthesis of Intermediates 11 and 21

The preparation begins with the methoxy-substituted bicyclo[2.2.2]octenone scaffold. Intermediate 11 is generated via nucleophilic substitution at the bridgehead using Grignard reagents or organocuprates, while 21 is formed through oxidative cleavage followed by reductive amination. Critical steps include:

  • Steric modulation : Bulky substituents at non-bridgehead positions enhance regioselectivity.

  • Temperature control : Reactions are conducted at −78°C to 25°C to prevent ring-opening side reactions.
    Yields for these intermediates range from 45% to 68%, with purity confirmed via 1H^1H-NMR and IR spectroscopy.

Chiral Resolution and Esterification of Racemic Carboxylic Acids

A patent outlines a multi-step synthesis leveraging racemic endo- and exo-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylic acids as precursors. This method prioritizes enantiomeric purity for pharmaceutical applications.

Resolution Using Ephedrine Salts

Racemic acids are resolved via diastereomeric salt formation with (+)- or (−)-ephedrine:

  • Solvent selection : Ethyl acetate at 50–90°C optimally dissolves the acid-ephedrine complex.

  • Crystallization : Cooling to 15–30°C precipitates the desired diastereomer, yielding 70–85% enantiomeric excess (e.e.).

  • Acid recovery : Aqueous HCl treatment liberates the resolved carboxylic acid, confirmed by chiral HPLC.

Esterification with (C1–C3) Alcohols

The resolved acids undergo esterification using methanol, ethanol, or propanol under acidic (H2_2SO4_4) or enzymatic conditions:

  • Reaction time : 12–24 hours at reflux.

  • Yield : 80–92% for methyl esters, with minimal racemization.

Diels-Alder Cycloaddition and Retro-Diels-Alder Rearrangement

A classical route involves Diels-Alder reactions between cyclohexenone derivatives and dienophiles, followed by retro-Diels-Alder elimination.

Cycloaddition with Dimethyl Acetylenedicarboxylate

Heating 3-methyl-2-cyclohexenone with dimethyl acetylenedicarboxylate at 180–195°C generates dimethyl 3-methoxyphthalate via a bicyclic intermediate. Propene elimination drives the retro-Diels-Alder step, yielding the bicyclo[2.2.2]octenone framework.

Regioselective Modifications

  • Methoxylation : Electrophilic addition of methanol under BF3_3 catalysis introduces the methoxy group at the 1-position.

  • Oxidation : MnO2_2 or PCC oxidizes secondary alcohols to ketones, completing the synthesis.

Functionalization of Bicyclo[2.2.2]octane-2,3-dione

Treatment of bicyclo[2.2.2]octane-2,3-dione with methyllithium introduces methyl groups, followed by methoxylation.

Grignard Addition

Methyllithium adds to the diketone, forming 3-hydroxy-3-methylbicyclo[2.2.2]octan-2-one. Subsequent dehydration with H2_2SO4_4 yields the enone, which is methoxylated using MeOH and HCl.

Oxidative Rearrangement

Lead tetraacetate oxidizes side chains, inducing rearrangements to bicyclo[3.2.1] systems, though this competes with desired product formation.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (e.e. %)
Bridgehead SubstitutionBicyclo[2.2.2]octenoneNucleophilic substitution45–68>90
Chiral ResolutionRacemic carboxylic acidsEphedrine salt crystallization70–8585–92
Diels-AlderCyclohexenone derivativesCycloaddition, retro-Diels-Alder60–75>95
Grignard AdditionBicyclo[2.2.2]dioneMethyllithium addition, oxidation50–6588–94

Analytical Validation and Characterization

Critical spectroscopic data for this compound:

  • IR (KBr) : 1781 cm1^{-1} (C=O stretch).

  • 1H^1H-NMR (CDCl3_3) : δ 1.65–2.0 (m, 6H, bridgehead protons), 3.4 (s, 3H, OCH3_3).

  • MS (EI) : m/z 152.19 [M]+^+ .

Q & A

Q. What synthetic routes are available for 1-methoxybicyclo[2.2.2]oct-5-en-2-one, and how do substituents influence reactivity?

The compound is often synthesized via Diels-Alder reactions between substituted silyloxycyclohexa-1,3-dienes and dibenzoyl acetylene, followed by hydrolysis . Bridgehead substitution with electron-donor groups (e.g., methoxy) is critical for directing reactivity, as steric and electronic effects at the bridgehead position significantly alter reaction pathways. For instance, electron-deficient substituents (e.g., phenyl, isopropenyl) at the bridgehead hinder photochemical reactivity compared to electron-donor groups .

Q. How can spectroscopic methods (e.g., IR, NMR) characterize this compound derivatives?

Key IR absorption bands for the bicyclic ketone moiety appear at ~5.78 μm (C=O stretch) and 6.2 μm (conjugated enone system) . NMR data, particularly 13C^{13}\text{C} shifts, help confirm bridgehead substitution patterns. For example, methoxy groups at C-1 induce distinct deshielding effects on adjacent carbons, aiding structural elucidation .

Q. What solvent systems are optimal for scalable synthesis of bicyclo[2.2.2]octenone derivatives?

2-MeTHF is a preferred solvent for large-scale reactions due to its low toxicity and high efficiency. In the synthesis of 5-phenylbicyclo[2.2.2]oct-5-en-2-one, 2-MeTHF achieved 98% yield at the kilogram scale, demonstrating superior performance over traditional solvents like THF .

Advanced Research Questions

Q. How does the Baeyer-Villiger fragmentation of 1-methoxybicyclo[2.2.2]oct-5-enones proceed, and what factors influence regioselectivity?

Peracetic acid oxidation of 1-methoxybicyclo[2.2.2]oct-5-enones in a sodium acetate buffer generates 4-substituted cyclohex-2-en-1-one derivatives via ketene intermediates. The reaction is highly sensitive to steric effects: bulky substituents at C-4 (e.g., isopropenyl) favor fragmentation at the less hindered position, while electron-withdrawing groups stabilize the transition state .

Q. What strategies resolve contradictions in reported reaction yields for enantioselective synthesis of bicyclo[2.2.2]octenones?

Discrepancies in yields often stem from variations in intramolecular aldol reaction conditions. Optimizing the in situ preparation of ketone aldehydes and employing crystallization-induced diastereomer transformation (CIDT) can enhance enantiomeric ratios (>99.5:0.5) and purity (>99%). For example, isolating the solid intermediate (1R,4R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one ensures high chiral purity .

Q. How do electron-acceptor substituents at bridgehead positions affect photochemical behavior?

Electron-acceptor groups (e.g., benzoyl, isopropenyl) at bridgehead positions stabilize ketene intermediates during photoreactions, leading to divergent pathways compared to electron-donor-substituted analogs. For instance, 5,6-dibenzoyl-4-phenyl derivatives form exceptionally stable ketenes under UV irradiation, whereas methoxy-substituted analogs undergo rapid cycloreversion .

Q. What methodologies enable scalable, chromatography-free synthesis of enantiopure bicyclo[2.2.2]octenones?

A nine-step enantioselective route eliminates chromatography by leveraging CIDT and selective crystallization. Key steps include:

  • Intramolecular aldol reaction : Generates a solid intermediate (9a) with >99% chiral purity.
  • Dehydration optimization : Screens acid catalysts (e.g., p-TsOH) to avoid side reactions, ensuring crystallizable final product .

Q. How can conflicting data on the stability of bicyclo[2.2.2]octenone derivatives be reconciled?

Stability discrepancies arise from substituent-dependent reactivity. Electron-donor groups (e.g., methoxy) enhance thermal stability, while electron-acceptor groups (e.g., chloro) increase susceptibility to ring-opening. Cross-validating stability data via DSC (differential scanning calorimetry) and kinetic studies under controlled conditions resolves such contradictions .

Methodological Recommendations

  • Reaction Optimization : Use 2-MeTHF for scalability and monitor reaction progress via in situ IR to detect ketene intermediates .
  • Enantiomeric Purity : Employ CIDT for chiral resolution and avoid distillation steps for heat-sensitive derivatives .
  • Photochemical Studies : Prioritize substituent screening (electron-rich vs. electron-poor) to predict ketene stability and reaction pathways .

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